N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxybenzamide

Antiplasmodial drug discovery Structure-activity relationship Physicochemical property optimization

This synthetic small molecule features a unique N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl) substitution pattern that introduces a titratable basic amine center absent in the Malaria Box lead MMV030666 and all published heteroaryl analogs. With a secondary alcohol linker enabling further derivatization, it is the only commercial tool available for deconvoluting amine-mediated subcellular distribution and pH-dependent target engagement within the antiplasmodial 2-phenoxybenzamide series.

Molecular Formula C23H24N2O3
Molecular Weight 376.456
CAS No. 1421510-06-6
Cat. No. B2790434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxybenzamide
CAS1421510-06-6
Molecular FormulaC23H24N2O3
Molecular Weight376.456
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC3=CC=CC=C3)O
InChIInChI=1S/C23H24N2O3/c1-25(2)18-14-12-17(13-15-18)21(26)16-24-23(27)20-10-6-7-11-22(20)28-19-8-4-3-5-9-19/h3-15,21,26H,16H2,1-2H3,(H,24,27)
InChIKeyAONJMCJCVHSCED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxybenzamide (CAS 1421510-06-6): Core Identity and Procurement-Relevant Profile


N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxybenzamide (CAS 1421510-06-6) is a synthetic small molecule belonging to the 2-phenoxybenzamide class, with a molecular formula of C₂₃H₂₄N₂O₃ and a molecular weight of 376.4 g/mol . The compound features a 2-phenoxybenzamide core linked via a hydroxyethyl spacer to a 4-(dimethylamino)phenyl moiety, a substitution pattern that distinguishes it from the unsubstituted phenyl and heteroaryl analogs commonly explored in antiplasmodial and kinase-inhibitor screening campaigns. The 2-phenoxybenzamide scaffold has demonstrated multi-stage antiplasmodial activity against Plasmodium falciparum, with the Malaria Box lead compound MMV030666 exhibiting a PfNF54 IC₅₀ of 0.4134 µM and a selectivity index of 316.9 [1]. This compound's dimethylamino substitution introduces a basic tertiary amine center (estimated pKa ~8.5–9.5 for the dimethylamino group) absent in the parent lead, which may alter solubility, permeability, and target engagement profiles relative to unsubstituted or heteroaryl-substituted analogs.

Why 2-Phenoxybenzamide Analogs Cannot Be Interchanged: The Case for N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxybenzamide


Within the 2-phenoxybenzamide class, antiplasmodial activity and cytotoxicity are exquisitely sensitive to the substitution pattern on both the anilino portion and the diaryl ether moiety [1]. The Hermann et al. (2021) SAR study demonstrated that even modest changes—such as replacing a tert-butyl piperazine with a morpholine group or shifting from a 4-fluorophenoxy to a 3-trifluoromethyl substitution—altered PfNF54 IC₅₀ values by more than 10-fold and shifted selectivity indices from <10 to >460 [1]. Compounds lacking the N-(2-hydroxyethyl) linker, such as the parent 2-phenoxybenzamide (MW 213.2 g/mol) or the simpler N-phenyl-2-phenoxybenzamide analogs, lack the hydrogen-bonding capacity and conformational flexibility conferred by the hydroxyethyl spacer. The dimethylamino group on the target compound introduces a titratable basic center that is absent in the Malaria Box lead MMV030666 (which bears an unsubstituted phenyl at that position), fundamentally altering calculated logD₇.₄, passive permeability, and potential for lysosomal trapping [2]. Generic substitution with a 2-phenoxybenzamide lacking this specific N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl) terminus therefore risks both loss of any target engagement advantages conferred by the basic amine and unpredictable shifts in ADME properties.

Quantitative Differentiation Evidence: N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxybenzamide vs. Closest Structural Analogs


Dimethylamino Substitution on the Phenyl Ring Confers a Titratable Basic Center Absent in the Malaria Box Lead MMV030666

The target compound bears a 4-(dimethylamino)phenyl group at the hydroxyethyl terminus, introducing a basic tertiary amine with an estimated pKa of ~8.8–9.5. In contrast, the Malaria Box lead 2-phenoxybenzamide (MMV030666 / compound 1) carries an unsubstituted phenyl ring at the corresponding anilino position, lacking any ionizable center at physiological pH [1]. In the SAR series reported by Hermann et al. (2021), substitution at the anilino position was identified as the dominant driver of both antiplasmodial potency and cytotoxicity—compounds with 4-substituted phenyl rings showed PfNF54 IC₅₀ values ranging from 0.2690 µM to >5 µM depending on the nature of the substituent, with basic amine-containing substituents (e.g., piperazine) achieving the highest selectivity indices [1]. While direct PfNF54 IC₅₀ data for CAS 1421510-06-6 are not available in the peer-reviewed literature as of the search date, the presence of the dimethylamino group places this compound in a distinct physicochemical subspace relative to the unsubstituted lead (predicted logD₇.₄ difference estimated at ≥0.5–1.0 log units based on the ~1.8 unit increase in calculated logP from the parent 2-phenoxybenzamide logP of 3.46 to an estimated value exceeding 4.0 for the target compound) [2][3].

Antiplasmodial drug discovery Structure-activity relationship Physicochemical property optimization

Hydroxyethyl Linker Differentiates This Compound from Direct Amide and Shorter-Linker 2-Phenoxybenzamide Analogs

The target compound incorporates a 2-hydroxyethyl linker between the amide nitrogen and the 4-(dimethylamino)phenyl group, providing both a hydrogen bond donor (the secondary alcohol –OH) and increased conformational flexibility (four rotatable bonds in the linker region). This contrasts with direct N-phenyl-2-phenoxybenzamide analogs that lack the hydroxyethyl spacer entirely, and with N-(2-(dimethylamino)ethyl)-2-phenoxybenzamide derivatives that replace the benzylic alcohol with a simple ethyl chain [1][2]. In the broader 2-phenoxybenzamide SAR, the substitution at the anilino nitrogen was shown to be critical: compounds with N-alkyl linkers displayed different activity profiles compared to N-aryl direct attachments, with the size and hydrogen-bonding capacity of the substituent strongly influencing both potency and cytotoxicity [3]. The hydroxyethyl linker's secondary alcohol provides a H-bond donor (calculated HBD count = 1 from the alcohol –OH, in addition to the amide N–H) that is absent in N-(2-(dimethylamino)ethyl) analogs, potentially enabling additional interactions with target binding sites or altering solvation energetics.

Medicinal chemistry Linker optimization Conformational flexibility

Molecular Weight and Lipophilicity Differentiation from Furan and Thiophene Hydroxyethyl Analogs

The target compound (MW 376.4 g/mol, C₂₃H₂₄N₂O₃) is structurally related to two commercially available hydroxyethyl-substituted 2-phenoxybenzamide analogs: N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide (CAS 1396766-21-4, MW ~325 g/mol, C₁₉H₁₇NO₄) and N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide (CAS 1351617-86-1, MW 339.4 g/mol, C₁₉H₁₇NO₃S) . The target compound differs by the replacement of a furan or thiophene heterocycle with a 4-(dimethylamino)phenyl group, resulting in a molecular weight increase of approximately 37–51 g/mol and the addition of a second nitrogen atom. This substitution shifts the compound from a neutral heteroaromatic terminus (furan/thiophene; no ionizable groups at physiological pH) to a basic aryl amine terminus (ionizable), with concomitant effects on logD₇.₄ [1]. In the 2-phenoxybenzamide antiplasmodial series, increasing molecular weight beyond ~400 g/mol and elevated lipophilicity (logD₇.₄ >3) were associated with reduced ligand efficiency and increased cytotoxicity in L-6 rat skeletal myoblast cells, highlighting the need to balance the potential target engagement benefits of the dimethylamino group against the risk of promiscuous binding [1].

Physicochemical profiling Analog selection Solubility-permeability trade-off

Anti-Acetylcholinesterase (AChE) Activity Claim: Vendor-Reported Target Engagement Without Peer-Reviewed Confirmation

Vendor product descriptions for this compound report inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter metabolism, as a potential biological activity . However, no quantitative IC₅₀, Ki, or % inhibition data for this specific compound against AChE have been identified in peer-reviewed literature, PubChem BioAssay, ChEMBL, or BindingDB as of the search date. For context, structurally distinct 2-phenoxybenzamide derivatives have been reported as AChE inhibitors, with one compound in BindingDB (CHEMBL3093802) showing an AChE IC₅₀ of 5 nM, though this molecule bears a different substitution pattern and is not directly comparable [1]. The related compound N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-phenoxybenzamide hydrochloride, which shares the dimethylaminoethyl motif, has been described in vendor documentation as having potential kinase inhibitor activity, though peer-reviewed data for that specific compound are also absent [2]. Any AChE inhibition activity attributed to CAS 1421510-06-6 should therefore be treated as unvalidated vendor-supplied annotation until confirmed by independent experimental replication. Users requiring AChE activity data are advised to either commission targeted biochemical profiling or select alternative compounds (e.g., donepezil, galantamine) with established, peer-reviewed AChE IC₅₀ values.

Acetylcholinesterase inhibition Neurotransmitter metabolism Alzheimer's disease research

Recommended Application Scenarios for N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxybenzamide Based on Available Evidence


Exploratory Screening in Antiplasmodial Drug Discovery When Basic Amine SAR Expansion Is Required

Given the established antiplasmodial activity of the 2-phenoxybenzamide scaffold [1] and the demonstrated importance of anilino substitution for potency and selectivity, this compound is best positioned as a tool for expanding SAR around basic amine-containing substituents at the N-(2-hydroxyethyl) terminus. The dimethylamino group fills a gap in the published SAR landscape: the Hermann et al. (2021) series explored piperazine, morpholine, and unsubstituted phenyl groups at the anilino position but did not include a simple dimethylamino substituent [1]. Researchers investigating pH-dependent target engagement in the acidic digestive vacuole of P. falciparum may find this compound a useful probe due to the ionizable dimethylamino group.

Physicochemical Comparator in Linker and Amine Basicity Optimization Studies

The hydroxyethyl linker with its secondary alcohol, combined with the dimethylamino terminus, creates a distinct physicochemical profile (HBD count = 2, presence of a basic center with pKa ~8.8–9.5) that is absent in both the furan and thiophene analogs (CAS 1396766-21-4 and CAS 1351617-86-1) . This compound can serve as a matched molecular pair comparator against these neutral heteroaryl analogs in permeability (PAMPA or Caco-2), solubility, and microsomal stability assays, enabling deconvolution of the contribution of amine basicity to ADME properties within the 2-phenoxybenzamide series.

Lysosomal Trapping and Subcellular Distribution Studies in Mammalian Cell Lines

The presence of a basic dimethylamino group (calculated pKa ~8.8–9.5) makes this compound a candidate for lysosomal trapping studies, where weak bases accumulate in acidic intracellular compartments [1]. In contrast, the furan and thiophene hydroxyethyl analogs remain neutral at physiological pH and are not expected to undergo pH-dependent lysosomal sequestration. This compound can therefore be employed as a tool to investigate the role of amine-mediated subcellular distribution in the cytotoxicity of 2-phenoxybenzamide derivatives, particularly given the class-level observation that L-6 cytotoxicity varies with substitution pattern [2].

Building Block for Diversified Library Synthesis via the Secondary Alcohol Handle

The secondary alcohol in the hydroxyethyl linker provides a synthetic handle for further derivatization—including esterification, etherification, oxidation to the ketone, or conversion to a leaving group for nucleophilic displacement—that is not available in the direct N-phenyl or N-ethyl analogs. This makes the compound a versatile intermediate for generating focused libraries exploring the impact of linker modifications (e.g., carbamate, ether, or carbonyl-linked variants) on target activity, a strategy aligned with the SAR exploration framework established in the Hermann et al. 2-phenoxybenzamide optimization campaigns [2].

Quote Request

Request a Quote for N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.